Cas no 1311279-83-0 (Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate)

Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate is a specialized organic compound featuring a trifluoromethylpyridine core linked to a phenoxypropanoylaminoacetate moiety. Its structural complexity confers unique physicochemical properties, including enhanced stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group improves lipophilicity and metabolic resistance, while the dimethylamino substituent contributes to electronic modulation. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, offering precise functionalization potential for drug discovery and crop protection applications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways.
Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate structure
1311279-83-0 structure
Product name:Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate
CAS No:1311279-83-0
MF:C21H24F3N3O4
MW:439.428175926209
MDL:MFCD19981265
CID:4693778

Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate Chemical and Physical Properties

Names and Identifiers

    • {2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
    • {2-[3-(6-Dimethylamino-4-trifluoromethylpyridin-2-yl)phenoxy]propanylamino}acetic acid ethyl ester
    • Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate
    • MDL: MFCD19981265
    • Inchi: 1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-7-14(9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29)
    • InChI Key: DYKYHUGIWOJTJD-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(N=C(C=1)C1=CC=CC(=C1)OC(C)C(NCC(=O)OCC)=O)N(C)C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 603
  • Topological Polar Surface Area: 80.8

Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB302794-100 mg
{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester, 95%; .
1311279-83-0 95%
100 mg
€252.10 2023-07-20
abcr
AB302794-100mg
{2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester, 95%; .
1311279-83-0 95%
100mg
€252.10 2025-02-14

Additional information on Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate

Comprehensive Overview of Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate (CAS No. 1311279-83-0)

The compound Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate (CAS No. 1311279-83-0) is a sophisticated pyridine derivative with significant potential in pharmaceutical research and organic synthesis. Its unique structure, featuring a trifluoromethyl group and a dimethylamino substituent, makes it a valuable intermediate for developing bioactive molecules. Researchers are increasingly focusing on such fluorinated compounds due to their enhanced metabolic stability and bioavailability, aligning with current trends in drug discovery and medicinal chemistry.

In recent years, the demand for trifluoromethylated pyridines has surged, driven by their applications in agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group in CAS No. 1311279-83-0 enhances its lipophilicity, a critical factor in optimizing drug-receptor interactions. This property is particularly relevant in the development of CNS-targeting therapeutics, a hot topic in neuroscience research. Additionally, the compound’s ester functionality offers versatility for further derivatization, making it a sought-after building block in combinatorial chemistry.

The synthesis of Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate involves multi-step organic reactions, including aryl ether formation and amide coupling. These processes are often optimized for green chemistry principles, reflecting the growing emphasis on sustainable synthesis in the chemical industry. Researchers frequently search for efficient synthetic routes to such compounds, highlighting the importance of catalytic methods and microwave-assisted reactions in modern laboratories.

From a structural-activity relationship perspective, the dimethylamino group in CAS No. 1311279-83-0 contributes to its electron-donating effects, which can influence binding affinity in biological targets. This feature is particularly explored in the design of kinase inhibitors, a dominant theme in cancer research. The compound’s potential as a scaffold for drug development is further supported by its compatibility with high-throughput screening platforms, a key tool in precision medicine initiatives.

In the context of intellectual property, Ethyl 2-[2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate has been referenced in several patent applications, underscoring its commercial relevance. Companies specializing in custom synthesis and contract research often list this compound in their catalogs, catering to the needs of biotech startups and academic institutions. Its storage stability and solubility profile are frequently discussed in technical forums, addressing practical challenges in laboratory handling.

Looking ahead, the role of CAS No. 1311279-83-0 in fragment-based drug design is gaining traction. Its modular structure allows for rational drug optimization, a strategy aligned with the rise of computational chemistry and AI-driven molecular modeling. As the scientific community prioritizes targeted therapies, this compound’s utility in proteomics and chemical biology studies is expected to expand, solidifying its position as a cornerstone in innovative research.

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